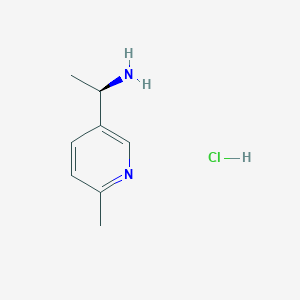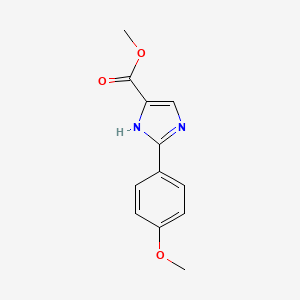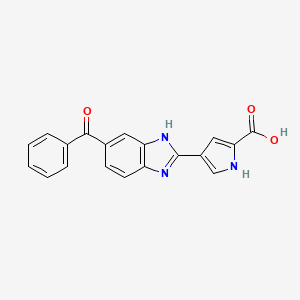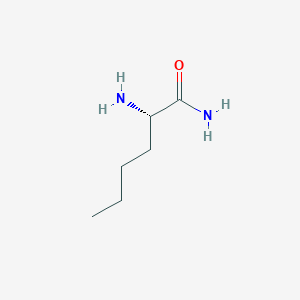
(R)-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-AMINE HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine as the primary starting material.
Alkylation: The 6-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(6-methylpyridin-3-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products
Oxidation: N-oxides of ®-1-(6-methylpyridin-3-yl)ethanamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine
In medicine, ®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride has potential applications as a therapeutic agent. It is being explored for its potential use in treating neurological disorders and as an active ingredient in certain medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of ®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-methylpyridin-3-yl)ethanamine: The non-chiral version of the compound.
1-(6-methylpyridin-3-yl)ethanol: An alcohol derivative with similar structural features.
6-methylpyridine: The parent compound without the ethanamine group.
Uniqueness
®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted counterparts. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of ®-1-(6-methylpyridin-3-yl)ethanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
(1R)-1-(6-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
JFRAXTDJMFSPIH-OGFXRTJISA-N |
SMILES isomérique |
CC1=NC=C(C=C1)[C@@H](C)N.Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)
![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)






![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)


